molecular formula C11H13ClN2 B8637284 3-Chloro-4-diethylaminobenzonitrile

3-Chloro-4-diethylaminobenzonitrile

Cat. No.: B8637284
M. Wt: 208.69 g/mol
InChI Key: WMBNUUGVKYFMOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This substitution pattern combines electron-withdrawing (chloro) and electron-donating (diethylamino) groups, which would influence its electronic properties, solubility, and reactivity.

Properties

Molecular Formula

C11H13ClN2

Molecular Weight

208.69 g/mol

IUPAC Name

3-chloro-4-(diethylamino)benzonitrile

InChI

InChI=1S/C11H13ClN2/c1-3-14(4-2)11-6-5-9(8-13)7-10(11)12/h5-7H,3-4H2,1-2H3

InChI Key

WMBNUUGVKYFMOO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C(C=C(C=C1)C#N)Cl

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The following table summarizes key analogs from the evidence, highlighting substituent variations and their impacts:

Compound Name Substituents (Positions) Molecular Weight Solubility Key Applications Reference
3-Amino-4-chlorobenzonitrile -NH₂ (3), -Cl (4) 152.58 g/mol Polar organic solvents Pharmaceuticals, Agrochemicals
4-Amino-3-methylbenzonitrile -NH₂ (4), -CH₃ (3) 132.16 g/mol Not specified Chemical synthesis
3-Chloro-4-hydroxy-5-methylbenzonitrile -Cl (3), -OH (4), -CH₃ (5) 183.60 g/mol Likely polar solvents Research intermediate
3-Chloro-4-(2,3-dihydroxypropoxy)benzonitrile -Cl (3), -O-(dihydroxypropyl) (4) 242.66 g/mol Hydrophilic solvents Specialty chemicals

Key Observations :

  • Electron Effects: The amino (-NH₂) and diethylamino (-N(C₂H₅)₂) groups are electron-donating, activating the aromatic ring for electrophilic substitution. In contrast, chloro (-Cl) and cyano (-C≡N) groups are electron-withdrawing, deactivating the ring .
  • Solubility: Polar substituents (e.g., -OH, -NH₂) enhance solubility in polar solvents, while hydrophobic groups (e.g., -CH₃, diethylamino) reduce water solubility .
  • Reactivity: 3-Amino-4-chlorobenzonitrile () exhibits dual reactivity from -NH₂ (nucleophilic) and -Cl (electrophilic), making it versatile in cross-coupling reactions. Diethylamino groups, being bulkier, may hinder certain reactions but improve lipid solubility for biological applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.